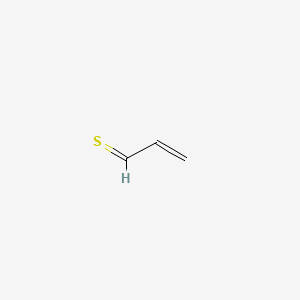

Thioacrolein

Beschreibung

Historical Context of Thioacrolein Studies

The study of this compound has historically been challenging due to its inherent instability. Early research, therefore, focused on its generation in the gas phase and its characterization through spectroscopic methods. A significant body of work in the 1980s was dedicated to understanding its fundamental molecular structure and electronic properties.

Initial characterization was achieved through rotational spectroscopy, which identified the most stable isomer of this compound as the trans conformation. aanda.org These studies provided the foundational data for its rotational constants. aanda.org Subsequent research employed laser excitation spectroscopy and ab initio quantum chemical calculations to analyze its electronic transitions. researchgate.netresearchgate.net These investigations identified and assigned vibrational fine structures in its visible spectrum, specifically the a˜ 3A″←X˜ 1A′ (triplet-singlet) and A˜ 1A″←X˜ 1A′ (singlet-singlet) band systems. researchgate.net

Computational studies from this era were crucial in complementing experimental findings. They provided theoretical values for the energy differences between the trans and cis isomers, barriers to internal rotation, and vibrational frequencies, offering a more complete picture of the molecule's properties. researchgate.netresearchgate.net For instance, the ground state trans-thioacrolein was calculated to be significantly more stable than its cis counterpart. researchgate.net

| Parameter | Value (cm⁻¹) | State |

|---|---|---|

| Ground State Stability (trans vs. cis) | 936 | S₀ (Ground State) |

| Excited State Stability (cis vs. trans) | 137 | T₁ (ã³A″ State) |

| Barrier to Internal Rotation (trans to cis) | 2171 | S₀ (Ground State) |

| Barrier to Internal Rotation (trans to cis) | 2778 | T₁ (ã³A″ State) |

Significance of this compound in Contemporary Chemical Research

This compound continues to be a compound of significant interest in several areas of modern chemistry, ranging from organic synthesis to astrochemistry. Its role as a reactive intermediate is central to its contemporary relevance.

In synthetic organic chemistry, this compound is a valuable synthon for the construction of sulfur-containing heterocycles. rsc.orgarkat-usa.orgdigitellinc.com It readily participates as a diene partner in Diels-Alder reactions. rsc.org This reactivity is exploited in the modular preparation of complex molecules, such as thiopyranone derivatives. rsc.org A notable source for generating this compound for these synthetic purposes is allicin (B1665233), the primary bioactive compound in garlic. rsc.orgmdpi.com The decomposition of allicin produces this compound as a transient intermediate, which can then be trapped in cycloaddition reactions. rsc.org

The compound's relevance extends to astrochemistry. Recently, propenethial (this compound) was detected in the cold dark cloud TMC-1, making it one of the more complex sulfur-bearing molecules identified in the interstellar medium. aanda.org This discovery is significant for understanding interstellar sulfur chemistry and the potential pathways for the formation of complex organic molecules in space. aanda.org The detection was made possible by new laboratory data from millimetre wave spectroscopy, which provided the precise frequencies for its rotational transitions. aanda.org

| Transition (J, Kₐ, K₋) | Observed Frequency (GHz) |

|---|---|

| 6₀,₆ - 5₀,₅ | 31.0 - 50.4 (Range for 9 transitions) |

| 9₁,₉ - 8₁,₈ | 31.0 - 50.4 (Range for 9 transitions) |

Furthermore, computational chemistry remains a vital tool for studying this compound's properties. researchgate.netmdpi.com Density Functional Theory (DFT) and other ab initio methods are used to investigate its chemical reactivity, thermodynamic stability, and potential reaction mechanisms, providing insights that are difficult to obtain experimentally due to its transient nature. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

53439-64-8 |

|---|---|

Molekularformel |

C3H4S |

Molekulargewicht |

72.13 g/mol |

IUPAC-Name |

prop-2-enethial |

InChI |

InChI=1S/C3H4S/c1-2-3-4/h2-3H,1H2 |

InChI-Schlüssel |

GPRPXLGCWOJFQZ-UHFFFAOYSA-N |

SMILES |

C=CC=S |

Kanonische SMILES |

C=CC=S |

Andere CAS-Nummern |

53439-64-8 81788-93-4 |

Herkunft des Produkts |

United States |

Theoretical and Computational Investigations of Thioacrolein

Quantum Chemical Calculations of Thioacrolein Electronic Structure

The electronic structure of this compound has been explored using various computational techniques, providing insights into its molecular properties, energy states, and conformational landscape.

Ab Initio Calculations on Ground and Excited Electronic States of this compound

Ab initio calculations have been instrumental in understanding the electronic states of this compound. Studies have investigated both the ground (X̃¹A′) and excited electronic states, particularly the ³A″ state. For instance, ab initio SCF calculations have determined that ground-state trans-thioacrolein is more stable than its cis isomer by 936 cm⁻¹ researchgate.netresearchgate.net. In the ³A″ excited state, the cis isomer is favored by 137 cm⁻¹ researchgate.net. Furthermore, barriers to internal rotation from the trans to cis conformers have been calculated to be 2171 cm⁻¹ for the ground state (S₀) and 2778 cm⁻¹ for the triplet excited state (T₁) researchgate.netresearchgate.net. These calculations also provide vibrational frequency analyses for both trans and cis isomers in their ground and excited electronic states researchgate.net. The visible spectrum of this compound has been analyzed, identifying two electronic systems: the spin-forbidden but orbitally allowed n→π* transition (ã³A″ ← X̃¹A′) and its fully allowed companion transition (ùA″ ← X̃¹A′) researchgate.net.

Density Functional Theory (DFT) Applications in this compound Analysis

Density Functional Theory (DFT) has been widely employed to study the electronic structure and properties of this compound. DFT calculations, often using functionals like B3LYP, have been used to optimize molecular geometries, calculate electronic properties, and analyze reaction mechanisms researchgate.netacs.orgrsc.orgacs.orgmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.nettandfonline.com. For example, DFT studies have investigated this compound's role in reactions such as chalcogeno-Diels–Alder reactions, suggesting that concerted mechanisms are generally favored over stepwise diradical pathways, particularly for molecules like this compound and thioformaldehyde (B1214467) acs.org. DFT calculations have also been used to determine frontier molecular orbitals (HOMO-LUMO) and related parameters, which are crucial for understanding charge transfer, reactivity, and electronic properties researchgate.netnih.govmdpi.comdergipark.org.trirjweb.comirjweb.com.

Conformer Stability and Isomerization Pathways of this compound (e.g., trans/cis isomers)

The relative stability of trans and cis conformers of this compound has been a significant focus of computational studies. Ab initio SCF calculations using double zeta (DZ) basis sets have indicated that trans-thioacrolein is more stable than the cis conformer by 2.06 kcal/mol sonar.ch. Other studies using different ab initio methods and basis sets have reported slightly different energy differences, with trans-thioacrolein being more stable by 936 cm⁻¹ (approximately 2.68 kcal/mol) in the ground state researchgate.netresearchgate.net. The barrier to internal rotation from trans to cis has been calculated to be 2171 cm⁻¹ (approximately 6.21 kcal/mol) for the ground state researchgate.netresearchgate.net. These studies provide quantitative data on the conformational preferences and the energy required for isomerization.

Molecular Orbital Theory and Electron Density Analysis of this compound

Molecular Orbital (MO) theory and electron density analysis provide deeper insights into the electronic distribution and bonding within this compound. Studies have analyzed the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and related compounds, which are key indicators of electronic properties and reactivity nih.govmdpi.comdergipark.org.trirjweb.comirjweb.com. These analyses help in understanding charge transfer interactions and identifying reactive sites within the molecule. For instance, the HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and stability nih.govdergipark.org.trirjweb.com. While specific electron density maps for this compound were not detailed in the provided snippets, general DFT studies often include such analyses as part of their electronic structure investigations nih.govmdpi.comresearchgate.netdergipark.org.trirjweb.comphyschemres.org.

Computational Studies of this compound Reactivity and Mechanisms

Computational methods are essential for dissecting the reaction pathways and mechanisms involving this compound.

Potential Energy Surface Mapping for this compound Reactions

Potential Energy Surface (PES) mapping is a crucial computational tool for understanding chemical reaction dynamics. While specific PES maps for this compound reactions were not explicitly detailed in the search results, studies have computationally investigated reaction mechanisms involving this compound. For example, DFT calculations have been used to explore reaction pathways, such as the chalcogeno-Diels–Alder reactions involving this compound, comparing concerted and stepwise diradical mechanisms acs.org. These studies aim to identify transition states and reaction barriers, which are fundamental components of PES mapping. The general principles of PES mapping involve calculating energies for various molecular configurations to map out the reaction coordinate and identify low-energy pathways and transition states fiveable.memit.edusciencedaily.com.

Synthetic Methodologies for Thioacrolein and Its Precursors

In Situ Generation of Thioacrolein for Synthetic Applicationsrsc.orgresearchgate.netum.ac.irnih.govmiami.edu

This compound can be generated in the presence of other reactive species, allowing it to participate immediately in desired chemical reactions, most notably cycloadditions. This strategy circumvents the challenges associated with isolating and storing the unstable compound.

One significant application involves the Diels-Alder reaction, a powerful tool for forming six-membered rings wikipedia.orglibretexts.orgencyclopedia.pub. This compound can act as either a diene or a dienophile. For instance, this compound generated from the decomposition of allicin (B1665233) has been employed in regioselective sequential double Diels-Alder reactions with silyl (B83357) enol ethers to synthesize antitumor dihydrothiopyran derivatives rsc.orgrsc.org. Diallyl sulfoxide (B87167) has also been identified as a convenient precursor for generating this compound for Diels-Alder trapping reactions researchgate.net. The use of this compound in such cycloadditions allows for the construction of complex sulfur-containing scaffolds with controlled stereochemistry rsc.orgrsc.orgexaly.com.

Pyrolytic Generation of Thioacroleinrsc.orgresearchgate.netlookchem.commiami.edu

Pyrolysis, particularly flash thermolysis, has proven to be an effective method for generating highly reactive thiocarbonyl compounds, including this compound rsc.orgrsc.orgresearchgate.netcdnsciencepub.com. This technique involves the rapid thermal decomposition of precursor molecules at high temperatures, followed by immediate trapping of the generated species at low temperatures for characterization or further reaction.

Pyrolysis of Diallyl Sulfoxide as a this compound Sourceresearchgate.netlookchem.comnih.gov

Diallyl sulfoxide (DASO) is a well-established precursor for this compound generation via pyrolysis rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net. Studies have shown that the gas-phase pyrolysis of DASO, conducted under static conditions at temperatures ranging from 435.2 to 475.1 K, yields allyl alcohol and this compound as major products rsc.orgrsc.orgresearchgate.netresearchgate.net. The reaction is believed to proceed through concerted pathways or via zwitterionic intermediates rsc.orgrsc.orgresearchgate.net. The kinetic and activation parameters for this process have been investigated, providing insights into the reaction mechanism researchgate.netresearchgate.net. Diallyl sulfoxide's utility is further highlighted by its role as a convenient source for this compound in Diels-Alder trapping reactions researchgate.net.

Table 1: Pyrolysis of Diallyl Sulfoxide for this compound Generation

| Precursor | Conditions | Major Products | Proposed Mechanism/Pathway | Citation(s) |

| Diallyl Sulfoxide | Gas phase, 435.2–475.1 K, 21–55 torr | This compound, Allyl Alcohol | Concerted, Zwitterionic | rsc.orgrsc.orgresearchgate.netresearchgate.net |

| Diallyl Sulfoxide | Heating (90–110 °C) with dienophiles | Dihydrothiopyrans | Diels-Alder Trapping | researchgate.net |

Flash Thermolysis Techniques for this compound Productionmiami.edupatsnap.com

Flash thermolysis, typically conducted at temperatures around 900 K, is a specialized technique for producing highly reactive thiocarbonyl compounds like this compound rsc.orgrsc.orgcdnsciencepub.comresearchgate.net. This method involves passing the precursor vapor through a heated tube, with reaction times on the order of milliseconds, followed by rapid quenching of the products at low temperatures (e.g., 77 K) using a cryostat cdnsciencepub.com. The apparatus commonly includes a high-temperature oven (up to 1100 °C) and a high-vacuum system (< 0.1 Pa) cdnsciencepub.com. This technique has been successfully employed to generate this compound from various allyl sulfides, allowing for its spectroscopic characterization rsc.orgrsc.orgcdnsciencepub.com.

Table 2: Flash Thermolysis for this compound Production

| Precursor Type | Thermolysis Conditions | Trapping Temperature | Characterized Products | Citation(s) |

| Allyl Sulfides | ~900 K (flash thermolysis) | ~77 K | This compound, Thiobenzaldehyde | rsc.orgrsc.orgcdnsciencepub.comresearchgate.net |

| Allyl Sulfides | High temperature oven (up to 1100 °C), low pressure | -196 °C (77 K) | This compound | cdnsciencepub.com |

Enzymatic Decomposition Pathways Yielding this compound (e.g., Allicin Degradation)um.ac.irnih.govni.ac.rswikipedia.orglibretexts.orgwestminster.ac.ukencyclopedia.pubmdpi.com

Garlic (Allium sativum) is a rich source of organosulfur compounds, with allicin being a key biologically active component nih.govrsc.orglookchem.compatsnap.com. Allicin itself is biosynthesized from alliin (B105686) via the enzyme alliinase, which catalyzes the formation of allyl sulfenic acid, followed by spontaneous condensation to allicin nih.govpatsnap.comni.ac.rs. While allicin is known to react with protein thiols and undergo various transformations, its direct decomposition pathway to this compound has been observed under specific conditions. For instance, upon heating allicin, the characteristic blue color associated with this compound has been noted lookchem.com. Furthermore, it is proposed that this compound, formed from the decomposition of allicin, can participate in Diels-Alder reactions uliege.be. The enzymatic cleavage of alliin by alliinase generates allyl sulfenic acid, which is a precursor to allicin and other sulfur compounds found in garlic nih.govni.ac.rs.

Development of Novel Synthetic Routes to Thioacroleinlibretexts.orgwestminster.ac.uk

Research continues to explore new and efficient methods for synthesizing this compound and related thioaldehydes. One approach involves the in situ generation of this compound from precursors like allicin, which is then utilized in Diels-Alder reactions to create valuable sulfur-containing heterocycles rsc.orgrsc.org. Investigations into novel syntheses of amino thioaldehydes using reagents like hexamethyldisilathiane (B1360051) with azido (B1232118) aldehydes also represent advancements in the broader field of thioaldehyde synthesis researchgate.net. While specific novel routes exclusively for this compound are not extensively detailed in the provided search results, the ongoing development in heterocyclic synthesis and the generation of reactive intermediates signifies a continuous effort to expand the synthetic toolbox.

Compound List:

this compound (CH₂=CH-CHS)

Diallyl Sulfoxide (DASO)

Allicin

Allyl Alcohol

Allyl Sulfenic Acid

Diallyl Sulfide (B99878)

Thiobenzaldehyde

Vinyldithiins

Dihydrothiopyran derivatives

This article has outlined the primary synthetic methodologies for this compound, highlighting its generation through pyrolytic decomposition, in situ methods for synthetic applications, and pathways involving natural product degradation. The focus remains on controlled generation to harness the reactivity of this important, albeit unstable, thiocarbonyl compound.

Spectroscopic Characterization of Thioacrolein

Electronic Spectroscopy of Thioacrolein

The electronic spectroscopy of this compound has been investigated to understand its excited states and electronic transitions.

Laser excitation spectroscopy has been instrumental in resolving the fine structure of this compound's electronic transitions. Studies have identified two primary electronic systems: the spin-forbidden but orbitally allowed ã ³A″ ← X̃ ¹A′ (n→π*) transition and its fully allowed companion, the à ¹A″ ← X̃ ¹A′ transition researchgate.netaip.org. The vibrational fine structure within these transitions has been assigned to specific vibrational modes, including the ν₁₀(C=S stretch), ν₁₁(C=C stretch), ν₁₂(C-C-S bend), and torsional modes (ν₁₈) researchgate.netaip.org. For the cis isomer of this compound, the origin of the ã ³A″ ← X̃ ¹A′ system has been determined to be at 13663 cm⁻¹ researchgate.net. While experimental and calculated values for the origin of the same system in trans-thioacrolein have been reported, the specific numerical value was not discernible from the provided snippets researchgate.net.

Table 1: Electronic Transitions of this compound

| Transition (Initial → Final) | State Type | Transition Type | Origin (cm⁻¹) | Notes |

| ã ³A″ ← X̃ ¹A′ | Triplet-singlet | n→π | ~13663 (cis) | Spin-forbidden, orbitally allowed |

| Ã ¹A″ ← X̃ ¹A′ | Singlet-singlet | Fully allowed | ||

| ã ³A″ ← X̃ ¹A′ | Triplet-singlet | n→π | Not specified | For trans-thioacrolein researchgate.net |

The visible absorption spectrum of this compound has been studied using techniques involving long path lengths (up to 98 m) and modest dispersion (15 nm cm⁻¹) researchgate.netaip.org. These investigations confirmed the presence of the two main electronic systems, the ã ³A″ ← X̃ ¹A′ and à ¹A″ ← X̃ ¹A′ transitions, which are responsible for the molecule's absorption in the visible and near-UV regions researchgate.netaip.orgroyalsocietypublishing.org. Structural changes accompanying electronic excitation include a shortening of the C=C bond, a lengthening of the C=S bond, and a stiffening of the skeletal torsional modes researchgate.netaip.org.

Photoelectron spectroscopy (PES) has been employed to study the ionization potentials and electronic structure of this compound acs.orgacs.orgdntb.gov.ua. Bock and co-workers recorded the photoelectron spectrum of this compound, identifying it as the most stable isomer among C₃H₄S species acs.orgacs.orgdntb.gov.ua. The experimental ionization potential for this compound has been reported as 8.9 eV gu.se. Theoretical studies, including semiempirical MNDO computations, have also been conducted to explore various isomers of C₃H₄S acs.org.

Table 2: Photoelectron Spectroscopy Data for this compound

| Technique | Ionization Potential (eV) | Notes |

| Photoelectron Spectroscopy | 8.9 | Experimental value gu.se; identified as stable isomer |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides detailed information about the molecular structure and bonding in this compound.

Fourier Transform Infrared (FTIR) spectroscopy has been utilized to record the vibrational spectrum of this compound acs.orgresearchgate.netmdpi.com. Studies indicate that this compound exists as a mixture of s-trans and s-cis conformers researchgate.net. Analysis of the FTIR spectrum has revealed key vibrational frequencies, including a C=C stretching vibration at 1598.0 cm⁻¹, a C=S stretching vibration at 1071.8 cm⁻¹, and a C-C stretching vibration at 1173.7 cm⁻¹ researchgate.net. These frequencies suggest a significant degree of electron delocalization within the conjugated π-orbital system of the molecule researchgate.net.

Table 3: Key Vibrational Frequencies of this compound (FTIR)

| Vibration | Assignment | Frequency (cm⁻¹) | Notes |

| νC=C | C=C stretch | 1598.0 | Indicates electron delocalization researchgate.net |

| νC=S | C=S stretch | 1071.8 | Indicates electron delocalization researchgate.net |

| νC-C | C-C stretch | 1173.7 | Indicates electron delocalization researchgate.net |

Matrix isolation infrared studies, often coupled with FTIR techniques, have provided further insights into this compound's structure and reactivity researchgate.netmdpi.comcdnsciencepub.comacs.orgresearchgate.net. This compound has been generated via the pyrolysis of diallyl sulfide (B99878) and subsequently isolated in inert gas matrices (e.g., argon) at cryogenic temperatures researchgate.netmdpi.com. These studies confirmed the presence of both s-trans and s-cis conformers in the matrix researchgate.net. Furthermore, these investigations explored the photoisomerization of matrix-isolated this compound under UV irradiation. Upon UV exposure (λ > 248 nm), this compound undergoes a 1,3 hydrogen shift to form methylthioketene, which is characterized by a strong band for the antisymmetric stretching vibration of the C=C=S fragment at 1777.2 cm⁻¹ researchgate.net.

List of Compounds Mentioned:

Acetaldehyde

Allyl radical

Cyclopropyl radical

Diallyl sulfide

H₂CS (Thioformaldehyde)

Methylthioketene

this compound (2-propenethial)

this compound (cis isomer)

this compound (trans isomer)

Thiophene

Thioglyoxal

Vibrational Frequency Analysis via Computational Methods

Computational methods, particularly ab initio calculations and Density Functional Theory (DFT), are instrumental in predicting and analyzing the vibrational frequencies of molecules like this compound. These theoretical approaches allow for the detailed study of molecular vibrations in different electronic states, aiding in the interpretation of experimental spectroscopic data. Studies have employed methods such as DFT with the B3LYP functional and basis sets like 6-31G* to calculate the vibrational frequencies for both trans- and cis-thioacrolein in their ground (X̃¹A′) and excited (ã³A″) electronic states researchgate.netum.ac.irresearchgate.netresearchgate.net.

These calculations provide a comprehensive understanding of the molecule's normal modes of vibration, which correspond to specific atomic movements. The analysis of these vibrational frequencies helps in identifying functional groups, confirming molecular geometry, and understanding bond strengths within the molecule. While specific numerical values for these calculated frequencies are detailed in specialized literature, the computational approach offers a predictive framework for experimental validation psicode.orgatomistica.online.

Rotational Spectroscopy of this compound

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful technique for determining the precise three-dimensional structure of small molecules in the gas phase. By analyzing the absorption of microwave radiation by molecules, researchers can obtain information about their rotational energy levels, which are directly related to their molecular geometry, including bond lengths, bond angles, and the planarity of the molecule mdpi.comrsc.org.

Microwave Spectroscopy

Microwave spectroscopy has been successfully applied to study this compound (also referred to as propenethial) sheffield.ac.ukumanitoba.caaanda.orgaanda.org. Early investigations utilized Stark modulation techniques to record the microwave spectrum of trans-thioacrolein in the frequency range of 26.5 to 40 GHz sheffield.ac.ukaanda.org. More recent studies have extended these measurements to higher frequency regions, such as 144–179 GHz and 293–321 GHz, providing a more comprehensive dataset for structural analysis aanda.org. The data obtained from these laboratory experiments, including frequency predictions, have also been crucial for the astronomical detection of propenethial in interstellar space aanda.orgaanda.org.

Rotational Constants and Structural Determination

The analysis of rotational spectra yields fundamental rotational constants (A, B, and C) for the molecule. These constants are directly related to the moments of inertia, which in turn depend on the atomic masses and their positions within the molecule. For this compound, studies have focused on determining these constants for the trans isomer, confirming its planar structure, which is consistent with conjugation between the C=C and C=S double bonds aanda.org. Computational studies have also provided calculated rotational constants for both trans- and cis-thioacrolein, serving as valuable guidance for experimental assignments and structural determination researchgate.netresearchgate.net. The detailed structural parameters, such as bond lengths and angles, are derived from fitting these experimental and calculated rotational constants to molecular models researchgate.netsheffield.ac.ukaanda.org.

Nuclear Magnetic Resonance (NMR) Studies of this compound and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. While direct NMR studies specifically focused on characterizing isolated this compound are less prominently featured in the immediate search results compared to rotational spectroscopy, NMR plays a vital role in the characterization of reaction products and related sulfur-containing compounds tandfonline.comacs.orgacs.org.

NMR has been employed to characterize reactive species, including derivatives like this compound S-oxide, at low temperatures tandfonline.com. Furthermore, NMR is indispensable for confirming the structures of compounds synthesized through reactions involving this compound or its precursors, allowing for the identification of specific functional groups and the confirmation of stereochemistry. The analysis of chemical shifts, coupling constants, and integration values in ¹H and ¹³C NMR spectra provides definitive evidence for molecular structure and purity rsc.orguct.ac.zanih.govresearchgate.net.

Reactivity and Reaction Mechanisms of Thioacrolein

Dimerization Reactions of Thioacrolein

This compound readily undergoes self-dimerization, a process that involves one molecule of this compound acting as a heterodiene and another acting as a dienophile in a [4+2] cycloaddition. This self-condensation is a significant pathway for its transformation.

Self-Diels-Alder Reaction of this compound

The self-condensation of this compound is a classic example of a Diels-Alder reaction involving a thiocarbonyl compound. This reaction leads to the formation of cyclic dimers. It is known that this compound, generated in situ from sources such as the decomposition of allicin (B1665233) from garlic or via flash thermolysis of allyl sulfides, rapidly undergoes this dimerization wikipedia.orgwikipedia.orgiajps.comcdnsciencepub.comrsc.orgrsc.org. The molecule's structure, H₂C=CHCH=S, allows for the formation of six-membered rings through the [4+2] cycloaddition. Computational studies, particularly Density Functional Theory (DFT) calculations, have provided insights into the preferred modes of dimerization. These studies suggest that the head-to-tail (S-C-S bonded) dimers are kinetically more stable than the head-to-head (S-S bonded) dimers researchgate.netresearchgate.netacs.orgnih.gov.

Formation of Vinyldithiins (1,2-Dithiin and 1,3-Dithiin Isomers)

The primary products of this compound's self-Diels-Alder dimerization are isomeric vinyldithiins: 3-vinyl-4H-1,2-dithiin and 2-vinyl4H-1,3-dithiin wikipedia.orgwikipedia.orgiajps.comdbpedia.org. These compounds are formed through the head-to-tail dimerization pathway, where the C=S bond of one molecule reacts with the C=C bond of another, and vice versa, in a concerted or stepwise manner researchgate.netresearchgate.netacs.orgnih.gov. The formation of these specific isomers is influenced by the electronic and steric factors governing the cycloaddition. Vinyldithiins are also found as natural products in garlic oil macerates, arising from the decomposition of allicin, which first yields this compound wikipedia.orgiajps.comtandfonline.com. Under thermal stress, such as temperatures above 400 °C, these vinyldithiins can undergo a retro-Diels-Alder reaction, regenerating this compound wikipedia.org.

Kinetic versus Thermodynamic Control in this compound Dimerization

The dimerization of this compound can be influenced by kinetic versus thermodynamic control, a concept crucial for understanding product distribution in reactions with competing pathways wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org. For this compound, DFT calculations indicate that the head-to-tail dimers are kinetically favored, possessing a lower activation energy for their formation, estimated to be about 5 kcal/mol more stable than head-to-head dimers researchgate.netresearchgate.netacs.orgnih.gov. Conversely, these head-to-tail dimers are slightly thermodynamically less stable by approximately 2 kcal/mol. This suggests that under kinetic control (typically lower temperatures and shorter reaction times), the head-to-tail vinyldithiin isomers are preferentially formed. Under thermodynamic control (higher temperatures and longer reaction times), where reversibility becomes significant, the system may tend towards the more thermodynamically stable products, although the specific thermodynamic products for this compound dimerization are less detailed in the available literature compared to the kinetic preference.

Diels-Alder and Hetero-Diels-Alder Reactions of this compound

Beyond self-dimerization, this compound can participate in Diels-Alder and hetero-Diels-Alder reactions with other dienes and dienophiles, acting in dual roles due to its conjugated thiocarbonyl system.

This compound as a Dienophile (C=S)

The carbon-sulfur double bond (C=S) in this compound can function as a dienophile, reacting with conjugated dienes. This pathway allows for the formation of six-membered sulfur-containing heterocycles. For instance, unsaturated thiocarbonyl compounds, including this compound, are known to react with dienes such as cyclopentadiene, acting as the dienophilic component researchgate.netacs.orgnih.gov. The electron-deficient nature of the C=S bond, relative to a C=O bond, often makes thiocarbonyl compounds more reactive as dienophiles, sometimes referred to as "superdienophiles" uzh.chbeilstein-journals.org.

This compound as a Heterodiene (C=C-C=S)

Conversely, the entire conjugated system of this compound, C=C-C=S, can act as a heterodiene. In this role, it reacts with suitable dienophiles to form six-membered rings containing sulfur. This compound has been shown to react as a heterodiene with dienophiles like norbornadiene researchgate.netacs.orgnih.gov. This highlights the versatility of this compound, enabling it to participate in cycloaddition reactions by engaging either its C=S bond or its entire conjugated π-system.

Data Tables

Table 1: Dimerization Products of this compound

| Dimer Product Name | Isomer Type | This compound Role | Kinetic Stability (Relative) | Thermodynamic Stability (Relative) | Dominant Under |

| 3-vinyl-4H-1,2-dithiin | Head-to-tail | Heterodiene/Dienophile | More Stable (~5 kcal/mol) | Less Stable (~2 kcal/mol) | Kinetic Control |

| 2-vinyl-4H-1,3-dithiin | Head-to-tail | Heterodiene/Dienophile | More Stable (~5 kcal/mol) | Less Stable (~2 kcal/mol) | Kinetic Control |

| Head-to-head dimers (S-S bonded) | Head-to-head | Heterodiene/Dienophile | Less Stable | More Stable | Thermodynamic Control (potential) |

Note: Relative stability values are based on DFT calculations for this compound dimerization researchgate.netresearchgate.netacs.orgnih.gov. The precise thermodynamic products for this compound are complex and depend heavily on specific conditions.

Table 2: Diels-Alder and Hetero-Diels-Alder Reactions of this compound

| This compound Role | Reaction Partner | Product Type (General) | Reaction Type | Key Features/References |

| Dienophile | Cyclopentadiene | Dithiin derivatives | Diels-Alder | C=S bond acts as dienophile researchgate.netacs.orgnih.gov |

| Heterodiene | Norbornadiene | Thiopyran derivatives | Hetero-Diels-Alder | C=C-C=S system acts as heterodiene researchgate.netacs.orgnih.gov |

| Heterodiene | Dienophiles | Various S-heterocycles | Hetero-Diels-Alder | General reactivity of α,β-unsaturated thiocarbonyls researchgate.netacs.orgnih.gov |

Compound List

this compound (2-propenethial)

3-vinyl-4H-1,2-dithiin

2-vinyl-4H-1,3-dithiin

Cyclopentadiene

Norbornadiene

Coordination Chemistry and Organometallic Complexes of Thioacrolein

Thioacrolein as a Ligand in Transition Metal Complexes

Thioacroleins, often generated in situ from the ring-opening of thietes (thiacyclobutenes), readily coordinate with transition metal carbonyls, particularly those of iron and cobalt acs.orgacs.org. These interactions lead to the formation of stable metal complexes where this compound acts as a ligand. While the precise coordination modes can vary, evidence suggests coordination through the sulfur atom, as is typical for soft sulfur-containing ligands acs.orglibretexts.orgpurdue.edu. In some instances, particularly with iron, this compound complexes can dimerize, forming structures characterized by an Fe-S-Fe core, often described as an Fe₂S₂ array, indicating bridging coordination by the sulfur atom or participation of the entire ligand in bridging acs.org. The presence of the C=C double bond also offers potential for π-coordination, although sulfur coordination is generally more dominant for such unsaturated thioaldehydes researchgate.net.

The formation of these complexes classifies them within coordination chemistry, as the bonding to the metal center is primarily through the heteroatom (sulfur) rather than a direct metal-carbon bond, distinguishing them from strictly organometallic compounds researchgate.net.

Table 1: Metals and Coordination Modes of this compound Derivatives

| Metal | This compound Derivative/Context | Proposed Coordination Mode | Complex Type/Structure | Reference |

| Iron (Fe) | This compound (from thietes) | S-donor, bridging (in dimers) | Mononuclear Fe carbonyls, Fe₂S₂ dimers | acs.org |

| Cobalt (Co) | This compound (from thietes) | S-donor | Mononuclear Co carbonyls, Co(η⁵-Cp) complexes | acs.orgacs.org |

Synthesis and Characterization of this compound-Metal Complexes

The synthesis of this compound-metal complexes typically involves the reaction of thietes with metal carbonyl precursors, such as iron or cobalt carbonyls. This process often leads to the in situ generation of this compound via electrocyclic ring-opening of the thiete, followed by immediate coordination to the metal center acs.org. For instance, treatment of thietes with iron dicarbonyls can yield iron this compound dicarbonyl complexes, which may further react to form dimers acs.org.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structures and bonding. X-ray crystallography has been instrumental in defining the precise arrangement of atoms in complexes, such as the Fe₂S₂ core in iron dimers and the structure of iron dicarbonyl triphenylphosphine (B44618) derivatives acs.org. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the complexes, confirming their elemental composition acs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been used to study the electronic environment of the coordinated this compound ligand, with comparisons drawn to known organometallic complexes like butadiene iron tricarbonyl acs.org. Other techniques commonly used for characterizing similar sulfur-ligand metal complexes, which would be applicable here, include infrared (IR) spectroscopy to identify characteristic vibrational modes of the ligand and metal-ligand bonds, elemental analysis (CHN analysis) for stoichiometry, and potentially thermal analysis (TG-DTA) and magnetic susceptibility measurements to understand thermal stability and electronic properties rsc.orgbendola.commjcce.org.mk.

Table 2: Synthesis and Characterization of this compound-Metal Complexes

| Synthesis Method | Characterization Techniques Employed | Key Findings/Observations | Reference |

| Reaction of thietes with Fe/Co carbonyls | X-ray Crystallography | Elucidation of Fe₂S₂ array in dimers; structure of Fe(CO)₂PPh₃ derivative. | acs.org |

| Reaction of thietes with Fe/Co carbonyls | Mass Spectrometry (MS) | Identification of ions corresponding to complex composition. | acs.org |

| Reaction of thietes with Fe/Co carbonyls | ¹³C NMR Spectroscopy | Comparison with butadiene iron tricarbonyl; observation of chemical shifts indicative of coordination. | acs.org |

| Reaction of thietes with Fe/Co carbonyls | Lanthanide-induced shifts (for related compounds) | Used in studies of related enethials, suggesting applicability for probing coordination environments. | acs.org |

| General techniques for related complexes | IR Spectroscopy | Identification of ligand vibrations and metal-ligand bonding. | rsc.orgbendola.commjcce.org.mk |

| General techniques for related complexes | Elemental Analysis (CHN) | Determination of empirical formula and metal-ligand stoichiometry. | rsc.orgbendola.commjcce.org.mk |

| General techniques for related complexes | Thermal Analysis (TG-DTA) | Assessment of thermal stability and decomposition pathways. | rsc.orgbendola.commjcce.org.mk |

Reactivity and Transformation of Coordinated this compound

The coordinated this compound ligand exhibits distinct reactivity patterns, undergoing transformations that highlight its interaction with the metal center and its susceptibility to external reagents.

Dimerization and Structural Rearrangements: Iron this compound tricarbonyl complexes can undergo dimerization, leading to the formation of complexes featuring an Fe₂S₂ core, indicating a structural rearrangement and bridging coordination acs.org.

Oxidation: Both iron and cobalt complexes of this compound, as well as the iron dimers, are susceptible to mild oxidation by peracids or molecular oxygen. This process results in the formation of S-oxides, where the sulfur atom in the coordinated this compound ligand is oxidized acs.org.

Formation of Cations: Cobalt complexes featuring a η⁵-cyclopentadienyl (Cp) ligand alongside this compound can react with electrophilic species like triphenylmethyl or tropylium (B1234903) salts. This reaction yields stable cations that contain two cobalt atoms, suggesting a bridging or cluster-like structure involving the metal centers and the this compound ligand acs.org.

Redox Activity: The dicobalt cations formed through reactions with electrophiles have been shown to undergo reversible one-electron reductions, indicating that the coordinated metal centers and ligand system possess redox-active properties acs.org.

Mononuclear Cation Formation: In some cases, such as with iron this compound triphenylphosphine dicarbonyl complexes, reactions can lead to the formation of mononuclear cationic species acs.org.

Table 3: Reactivity and Transformations of Coordinated this compound

| Reactants / Conditions | Coordinated this compound Transformation | Products / Resulting Species | Reference |

| Iron this compound tricarbonyl complexes | Dimerization | Dimers with Fe₂S₂ array. | acs.org |

| Iron or Cobalt this compound complexes, Iron dimers + peracids/O₂ | Oxidation | S-oxides of the respective metal complexes. | acs.org |

| Cobalt η⁵-cyclopentadienyl this compound complexes + Ph₃C⁺/Trop⁺ | Reaction with electrophiles | Stable dicobalt cations. | acs.org |

| Dicobalt cations | Reduction | Reversible one-electron reduction products. | acs.org |

| Iron this compound triphenylphosphine dicarbonyl complexes | Reaction with electrophiles | Mononuclear cation. | acs.org |

List of Compounds Mentioned:

this compound (CH₂=CH-CH=S)

Thietes (thiacyclobutenes)

Iron carbonyls

Cobalt carbonyls

Iron dicarbonyl triphenylphosphine derivative

Iron this compound tricarbonyl complexes

Iron dimers (Fe₂S₂ array)

Cobalt η⁵-cyclopentadienyl this compound complexes

Triphenylmethyl salts

Tropylium salts

Dicobalt cations

Mononuclear iron cation

Thioacrolein in Interstellar Chemistry and Astrochemistry

Detection and Formation of Thioacrolein in Interstellar Space

This compound (CH₂CHCHS), also known as propenethial, is the sulfur analogue of acrolein and has been identified as a component of the complex chemical inventory of interstellar space. aanda.orgresearchgate.net Its detection marks a significant step in understanding the distribution and chemistry of sulfur-bearing organic molecules in the cosmos.

The first and so far only detection of this compound in the interstellar medium (ISM) was made in the cold dark cloud Taurus Molecular Cloud 1 (TMC-1). aanda.orgresearchgate.net This discovery was the result of the QUIJOTE (Q-band Ultrasensitive Inspection of Trans-cloud Cores Explorer) line survey, which utilizes the Yebes 40m telescope. researchgate.net Astronomers identified a total of nine rotational transitions of this compound within the 31.0–50.4 GHz frequency range. researchgate.net This successful astronomical detection was heavily reliant on prior laboratory work; new data from millimetre wave spectroscopy measurements of the molecule provided the precise frequency predictions needed to identify its signature in the complex spectra from TMC-1. aanda.org The most stable isomer of this compound is the trans conformation, which is a planar near-prolate asymmetric rotor. aanda.org

The abundance of this compound in TMC-1 is relatively low compared to other related molecules. The column density determined for this compound is the smallest found to date for a thioaldehyde derivative in this specific source. aanda.org Its abundance is significantly lower than other cyanated and acetylenic thioaldehydes, but comparable to thioacetaldehyde. aanda.org

Table 7.1.1: Comparison of Thioaldehyde Column Densities in TMC-1

| Molecule | Formula | Column Density (cm⁻²) | Relative Abundance to this compound |

| Cyano-thioformaldehyde | NCCHS | 1.3 x 10¹² | 27x |

| Thiopropynal | HCCCHS | 3.2 x 10¹¹ | 6.8x |

| Thioacetaldehyde | CH₃CHS | 9.8 x 10¹⁰ | 2x |

| This compound | CH₂CHCHS | (Not specified, but lowest) | 1x |

| Data sourced from Cernicharo et al. (2021c) and Agúndez et al. (2025) as cited in A&A 680, L1 (2023). aanda.org |

The formation of complex organic molecules like this compound in the cold, sparse conditions of the ISM is a topic of ongoing research. frontiersin.org Current theories propose that these molecules can be synthesized through gas-phase reactions or on the surfaces of icy dust grains. frontiersin.orgrsc.org For sulfur-containing molecules, ion-molecule reactions are considered a potentially important pathway. acs.org While specific formation routes for this compound in TMC-1 have not been definitively established, the general mechanisms for complex organic molecule formation involve either the random diffusive motion of reactants on grain surfaces at very low temperatures or gas-phase processes, which may include radiative association reactions. frontiersin.org In laboratory settings, this compound can be synthesized via the pyrolysis (thermal decomposition) of diallyl sulfide (B99878). acs.orgresearchgate.net

Astrochemical Models Involving this compound

Astrochemical models are essential computational tools used to interpret observational data and understand the chemical evolution of interstellar and circumstellar environments. arxiv.org These models simulate complex networks of chemical reactions to predict the abundances of various molecules under different physical conditions, such as those found in molecular clouds like TMC-1. arxiv.orgepj-conferences.org

The detection of new molecules, including this compound, necessitates their inclusion in these models to test and refine our understanding of interstellar chemistry. arxiv.org Major astrochemical databases, such as the UMIST Database for Astrochemistry (UDfA), are continuously updated to incorporate new species and their associated chemical reactions. arxiv.org The sixth release of UDfA, for instance, significantly expanded its network to include many recently detected molecules, including those from the QUIJOTE survey that found this compound. arxiv.org

Models focusing on the chemistry of TMC-1 and other carbon-rich environments aim to reproduce the observed molecular abundances through gas-phase reactions. arxiv.org However, these models often find that gas-phase chemistry alone cannot account for the abundances of all detected species, suggesting that some molecules are likely formed via reactions on the surfaces of icy grains. arxiv.org For this compound, its presence and abundance ratios with other thioaldehydes provide crucial benchmarks for these models. aanda.org The observed column density of this compound in TMC-1, being the lowest among its detected thioaldehyde cousins, presents a specific data point that future chemical models must aim to replicate. aanda.org

The development of more sophisticated modeling techniques, such as neural emulators for astrochemical codes, promises to accelerate the exploration of the vast parameter space involved in these simulations. astrobiology.com This allows for a more thorough investigation of how factors like elemental abundances, temperature, and density influence the formation of specific molecules. astrobiology.com For example, models have shown that the abundance of electrons, a key reactant in ion-molecule chemistry, can be strongly coupled to the initial sulfur abundance in a cloud. astrobiology.com While specific astrochemical models detailing the full reaction network for this compound are still in development, its confirmed detection provides a vital data point for validating and improving the next generation of these models. arxiv.org

Table 7.2.1: Key Components of Astrochemical Models

| Component | Description | Relevance to this compound |

| Chemical Database | A comprehensive list of chemical species and their reactions (e.g., UDfA). | Includes this compound and its potential formation/destruction pathways. arxiv.org |

| Physical Conditions | Input parameters such as temperature, density, radiation field, and elemental abundances. | Defines the environment (e.g., TMC-1) where this compound's chemistry occurs. |

| Reaction Types | Gas-phase reactions (ion-molecule, neutral-neutral), grain-surface reactions, photoprocesses. | The mechanisms by which this compound is synthesized and destroyed. frontiersin.orgnasa.gov |

| Model Output | Predicted molecular abundances over time. | Compared with observational data of this compound to test the model's accuracy. arxiv.org |

Synthesis and Reactivity of Thioacrolein Analogues and Derivatives

Studies on Substituted Thioaldehydes and Thioketones

The synthesis of substituted thioaldehydes and thioketones often involves the thionation of their corresponding carbonyl compounds. A common reagent for this transformation is Lawesson's reagent. researchgate.netresearchgate.netresearchgate.netuzh.ch This method has been successfully applied to produce a variety of hetaryl thioketones, including those containing furan, thiophene, and selenophene (B38918) rings. uzh.chuzh.ch The general procedure involves reacting the corresponding ketone with Lawesson's reagent in a solvent like boiling toluene (B28343) or tetrahydrofuran (B95107) (THF). researchgate.netuzh.ch

The reactivity of these compounds is a key area of investigation. For instance, hetaryl thioketones can be oxidized to form thiocarbonyl S-oxides (sulfines). researchgate.netuzh.ch They also participate in cycloaddition reactions. With diazomethane, they can yield 1,3-dithiolanes regioselectively. researchgate.netuzh.ch Furthermore, 2-thienyl substituted thioketones undergo hetero-Diels-Alder reactions with dimethyl acetylenedicarboxylate (B1228247) to produce 7H-thieno[2,3-c]thiopyran-4,5-dicarboxylates. researchgate.netuzh.ch

Ferrocenyl-substituted thioketones represent another important class of derivatives. These compounds are notably stable compared to their aromatic counterparts and can be synthesized by the thionation of ferrocenyl ketones using Lawesson's reagent. researchgate.netbeilstein-journals.org They readily react with thiocarbonyl S-methanides, generated in situ, to form 1,3-dithiolanes through a [3+2]-cycloaddition. beilstein-journals.org This reactivity highlights their utility as "superdipolarophiles." beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Hetaryl ketone | Lawesson's reagent | Hetaryl thioketone | Thionation |

| Hetaryl thioketone | Oxidizing agent | Thiocarbonyl S-oxide (Sulfine) | Oxidation |

| Hetaryl thioketone | Diazomethane | 1,3-Dithiolane | [3+2] Cycloaddition |

| 2-Thienyl substituted thioketone | Dimethyl acetylenedicarboxylate | 7H-thieno[2,3-c]thiopyran-4,5-dicarboxylate | Hetero-Diels-Alder |

| Ferrocenyl ketone | Lawesson's reagent | Ferrocenyl thioketone | Thionation |

| Ferrocenyl thioketone | Thiocarbonyl S-methanide | 1,3-Dithiolane | [3+2] Cycloaddition |

Research on Thioglyoxal and Dithioglyoxal Analogues

Thioglyoxal and its dithio-analogue, dithioglyoxal, are of significant interest in theoretical and spectroscopic studies. researchgate.net Computational studies, including ab initio calculations, have been employed to understand the rotational isomerism in dithioglyoxal molecules. researchgate.net

A key aspect of dithioglyoxal chemistry is its equilibrium with its cyclic isomer, 1,2-dithiete. uni-marburg.de Unsubstituted 1,2-dithiete has been generated through thermolytic reactions and characterized by various spectroscopic methods. wikipedia.org Theoretical calculations have shown that the open-ring isomer, dithioglyoxal (HC(S)C(S)H), is less stable than the cyclic 1,2-dithiete. wikipedia.org This greater stability of 1,2-dithiete is accurately predicted by quantum chemical calculations that utilize large basis sets with polarization functions. wikipedia.org The dithione form, specifically trans-dithioglyoxal, can be prepared by the low-temperature photolysis of 1,3-dithiol-2-one. wikipedia.org

| Compound | Isomer | Relative Stability | Method of Generation/Preparation |

| C₂H₂S₂ | Dithioglyoxal | Less Stable | Low-temperature photolysis of 1,3-dithiol-2-one |

| C₂H₂S₂ | 1,2-Dithiete | More Stable | Thermolytic reactions |

Chalcogeno-Analogues of Thioacrolein (e.g., Selenoacrolein, Telluroacrolein)

The synthesis and reactivity of chalcogeno-analogues of this compound, where sulfur is replaced by selenium or tellurium, have also been explored. Selenoacrolein and its derivatives are valuable intermediates in the synthesis of selenium-containing heterocycles. For example, stable selenaazadienes have been synthesized and their dienic, electrophilic, and nucleophilic properties have been utilized to prepare five- and six-membered selenoheterocycles. researchgate.net The reaction of aromatic primary selenoamides with acetylenedicarboxylate provides a route to 4,5-dihydro-1,3-selenazoles. researchgate.net

Telluroacrolein has also been generated and shown to react rapidly with dienes. molaid.com The study of these heavier chalcogen analogues provides insights into the influence of the chalcogen atom on the structure and reactivity of these conjugated systems.

Thiopyranone Derivatives Derived from this compound

This compound serves as a precursor for the synthesis of thiopyranone derivatives. researchgate.netrsc.org A notable method involves a regioselective sequential double Diels-Alder reaction of this compound with two molecules of a silyl (B83357) enol ether, which acts as the diene partner. researchgate.netrsc.orgscispace.com In this process, this compound can be generated from allicin (B1665233), a major component of garlic. researchgate.netrsc.org The resulting thiopyranone derivatives have shown interesting biological activities, including cytotoxicity towards cancer stem cells, with some compounds exhibiting higher chemical stability than related natural products like (Z)-ajoene. researchgate.netrsc.orgresearchgate.net

The thia-Diels-Alder reaction is a versatile method for constructing six-membered sulfur-containing rings, including thiopyrans. researchgate.netrsc.org Transient thioaldehydes, such as ethyl thioxoacetate generated from the 1,2-elimination of ethoxycarbonylmethanesulfenyl chloride, readily undergo cycloaddition with conjugated dienes to form 2H-thiopyrans. colab.ws

| Reactants | Product Type | Key Reaction |

| This compound (from allicin), Silyl enol ether (2 equiv.) | Thiopyranone derivative | Regioselective sequential double Diels-Alder |

| Ethyl thioxoacetate, Conjugated diene | 2H-Thiopyran derivative | Thia-Diels-Alder |

Advanced Analytical Techniques Applied to Thioacrolein Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Thioacrolein Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of complex mixtures, allowing for the identification and quantification of various components. In the context of this compound research, GC-MS is instrumental in analyzing the products formed from its thermal decomposition or photochemical reactions.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated into its individual components based on their volatility and interaction with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a chemical fingerprint, enabling the identification of the compound.

While specific detailed research findings on the comprehensive GC-MS analysis of this compound's decomposition products are not extensively documented in readily available literature, the principles of the technique allow for a hypothetical representation of its application. For instance, in a pyrolysis-GC-MS experiment, this compound would be subjected to high temperatures in an inert atmosphere, and the resulting degradation products would be analyzed.

Hypothetical Pyrolysis Products of this compound Identified by GC-MS

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) |

| 2.5 | Methane | 16, 15 |

| 3.1 | Ethylene | 28, 27, 26 |

| 4.2 | Acetylene | 26 |

| 5.8 | Thiophene | 84, 58, 45 |

| 7.3 | Propylene | 42, 41, 39 |

This table is a hypothetical representation to illustrate the type of data obtained from a GC-MS analysis and is not based on documented experimental results for this compound.

The fragmentation patterns observed in the mass spectrometer are crucial for structural elucidation. The molecular ion peak would confirm the molecular weight of a product, while the pattern of fragment ions provides clues about its chemical structure.

Application of Advanced Spectroscopic Methods (e.g., Time-Resolved Spectroscopy)

To investigate the ephemeral nature of this compound and its excited states, researchers employ advanced spectroscopic techniques such as time-resolved spectroscopy. These methods allow for the observation of molecular dynamics on extremely short timescales, typically from femtoseconds to nanoseconds.

Time-resolved spectroscopy operates on a pump-probe principle. An initial laser pulse, the "pump," excites the molecule of interest to a higher electronic state. A second, delayed laser pulse, the "probe," is then used to monitor the changes in the molecule's absorption or emission as it relaxes back to its ground state or undergoes chemical reactions. By varying the time delay between the pump and probe pulses, a "movie" of the molecular dynamics can be constructed.

One of the key techniques in this domain is femtosecond transient absorption spectroscopy . This method provides information about the lifetimes of excited electronic states and the kinetics of photochemical processes. While specific femtosecond transient absorption studies on this compound are not widely reported, the technique has been successfully applied to other organosulfur compounds, revealing intricate details of their photophysics and photochemistry.

Key Parameters Obtainable from Time-Resolved Spectroscopy of this compound

| Parameter | Description | Typical Timescale |

| Excited State Lifetime | The average time a molecule spends in an excited electronic state before returning to the ground state. | Femtoseconds (fs) to Nanoseconds (ns) |

| Intersystem Crossing Rate | The rate at which a molecule transitions from a singlet excited state to a triplet excited state. | Picoseconds (ps) to Nanoseconds (ns) |

| Internal Conversion Rate | The rate of non-radiative transition between electronic states of the same spin multiplicity. | Femtoseconds (fs) to Picoseconds (ps) |

| Reaction Intermediates | Transient species formed during a photochemical reaction can be identified by their unique absorption spectra. | Varies with reaction |

This table illustrates the type of data that can be obtained from time-resolved spectroscopic studies. The timescales are general and would be specific to this compound upon experimental investigation.

Laser flash photolysis is another valuable time-resolved technique, typically operating on the nanosecond to microsecond timescale. It is used to generate and study transient species such as radicals and triplet states, providing insights into reaction mechanisms. The application of these advanced spectroscopic methods is crucial for a fundamental understanding of the reactivity and photochemistry of this compound.

Future Directions and Emerging Research Avenues for Thioacrolein

Exploration of New Synthetic Pathways for Thioacrolein

The development of efficient and controlled methods for generating this compound in situ is paramount for its broader application in organic synthesis. While methods like the flash thermolysis of allyl sulfides have proven effective for generating and spectroscopically characterizing reactive species like this compound, current research is trending towards milder and more versatile approaches. cdnsciencepub.com A significant advancement involves the use of allicin (B1665233), a major component of garlic, to produce this compound. rsc.org This nature-inspired approach allows for the subsequent reaction of this compound with a diene partner, such as silyl (B83357) enol ether, in a regioselective double Diels-Alder reaction to construct thiopyranone derivatives. rsc.org

Future explorations are likely to focus on:

Photocatalytic Methods: The use of light to initiate the formation of this compound from stable precursors could offer precise temporal and spatial control over its generation, minimizing unwanted side reactions.

Enzyme-Catalyzed Generation: Inspired by the biosynthesis of sulfur-containing compounds in nature, researchers may develop enzymatic cascades to produce this compound under biocompatible conditions.

Flow Chemistry Approaches: Continuous flow reactors could provide a safer and more scalable means of generating and immediately using the highly reactive this compound, preventing its decomposition and polymerization.

Computer-Aided Synthesis Planning (CASP): Advanced software like SYNTHIA® can be employed to discover novel and efficient retrosynthetic pathways to this compound and its derivatives, potentially uncovering unconventional starting materials and reaction conditions. synthiaonline.com The application of Monte Carlo tree search and reinforcement learning can further aid in identifying green and efficient synthetic routes. mit.edursc.org

These advanced synthetic strategies will be crucial for unlocking the full potential of this compound in complex molecule synthesis.

Investigation of this compound in Novel Chemical Transformations

The unique electronic properties of the this compound scaffold make it an attractive building block for the synthesis of diverse and complex molecules. While its role in Diels-Alder reactions is a cornerstone of its chemistry, future research will aim to exploit its reactivity in a wider array of chemical transformations.

Emerging areas of investigation include:

Domino and Cascade Reactions: Designing multi-step reaction sequences where the initial transformation of this compound triggers subsequent bond-forming events can lead to the rapid construction of complex molecular architectures from simple precursors. The sequential double Diels-Alder reaction of this compound is a prime example of this. rsc.org

Asymmetric Synthesis: The development of chiral catalysts or auxiliaries that can control the stereochemical outcome of this compound reactions is a significant frontier. This will enable the synthesis of enantiomerically pure sulfur-containing heterocycles, which are of great interest in medicinal chemistry.

Synthesis of Biologically Active Compounds: Researchers are exploring the use of this compound derived from natural sources, like garlic, to synthesize libraries of sulfur-containing compounds for biological screening. rsc.org This approach has already yielded thiopyranone derivatives with cytotoxicity toward cancer stem cells. rsc.org

Complexity-to-Diversity Strategies: Utilizing complex, naturally derived starting materials to generate this compound intermediates can lead to the synthesis of skeletally diverse and stereochemically rich compound libraries. nih.gov

The exploration of these novel transformations will undoubtedly expand the synthetic utility of this compound, providing access to new chemical space.

Interdisciplinary Research Involving this compound (e.g., Catalysis)

The unique reactivity of this compound positions it as a candidate for exploration in various interdisciplinary fields, most notably in catalysis and materials science.

Future research directions at the interface of chemistry and other disciplines could include:

This compound in Catalyst Design: The sulfur atom in this compound could act as a ligand for transition metals, potentially leading to the development of novel catalysts. The in situ generation of this compound in the presence of a metal center could lead to the formation of unique catalytic species with tailored reactivity.

Development of Sulfur-Containing Polymers: The polymerization of this compound or its derivatives could lead to the synthesis of novel sulfur-containing polymers with interesting optical, electronic, or mechanical properties.

Surface Modification: The high reactivity of this compound could be harnessed to functionalize the surfaces of materials, imparting new properties or providing anchor points for further chemical modification.

Astrochemistry: The study of reactions involving simple, reactive molecules like this compound is relevant to understanding the chemical processes occurring in interstellar environments. mdpi.com

Interdisciplinary collaborations will be key to unlocking these and other unforeseen applications of this compound, pushing the boundaries of its known chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thioacrolein, and what are the key experimental considerations for ensuring purity and yield?

- Methodological Answer : this compound synthesis typically involves the reaction of acrolein with hydrogen sulfide or thiol derivatives under controlled conditions. Key considerations include:

- Temperature control : Reactions often require low temperatures (e.g., 0–5°C) to prevent polymerization .

- Inert atmosphere : Use nitrogen or argon to avoid oxidation of sulfur intermediates .

- Purification : Distillation under reduced pressure or chromatography (e.g., silica gel) is critical due to this compound’s high reactivity. Characterization via H NMR and IR spectroscopy should confirm the absence of byproducts like thioketones .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound’s structure and detect isomerization?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl) to observe vinyl proton splitting patterns (δ 6.5–7.5 ppm for C=C-S moiety) and monitor shifts caused by conjugation with the thio group .

- IR : Focus on the C=S stretch (~1050–1250 cm) and C=C stretch (~1600–1650 cm). Compare with computational spectra (DFT) to validate assignments .

- Dynamic NMR : Track temperature-dependent isomerization between s-cis and s-trans conformers .

Q. What computational methods (e.g., DFT) are most suitable for predicting this compound’s electronic properties and stability?

- Methodological Answer :

- Basis sets : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model sulfur’s electron correlation effects .

- Solvent models : Include implicit solvation (e.g., PCM) to assess polarity effects on dipole moments and HOMO-LUMO gaps .

- Thermodynamic stability : Calculate Gibbs free energy for tautomeric forms (e.g., this compound vs. thiirane derivatives) .

Advanced Research Questions

Q. How do solvent effects and substituents influence this compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Solvent screening : Test polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to modulate reaction rates. Use kinetic studies (UV-Vis monitoring) to correlate solvent polarity with dienophile activation .

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF) on the diene to enhance regioselectivity. Compare experimental yields with DFT-calculated transition-state energies .

Q. What strategies can resolve discrepancies between experimental and computational data on this compound’s thermal stability?

- Methodological Answer :

- Systematic benchmarking : Replicate computational methods (e.g., MP2 vs. CCSD(T)) to identify errors in vibrational frequency predictions for decomposition pathways .

- Controlled experiments : Perform thermogravimetric analysis (TGA) under inert conditions to isolate degradation products (e.g., sulfur dimers) and validate computational models .

- Error analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as overlooked non-covalent interactions in simulations .

Q. How can this compound’s electronic properties be tailored for applications in conductive polymers or nonlinear optical materials?

- Methodological Answer :

- Bandgap engineering : Synthesize this compound copolymers with electron-deficient monomers (e.g., thiophene derivatives) and measure conductivity via four-probe methods. Compare with DFT-predicted band structures .

- Hyperpolarizability measurements : Use electric-field-induced second-harmonic generation (EFISHG) to assess nonlinear optical responses. Correlate with computed β values from TD-DFT .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported bond lengths for this compound’s C=S moiety across X-ray and computational studies?

- Methodological Answer :

- Crystallographic refinement : Re-analyze X-ray data with high-resolution settings (e.g., synchrotron sources) to reduce thermal motion artifacts .

- Multireference methods : Apply CASSCF calculations to account for electron delocalization in the C=S bond, which single-reference DFT may underestimate .

- Meta-analysis : Use systematic review principles (e.g., Cochrane criteria) to aggregate data from multiple studies and identify outliers .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.